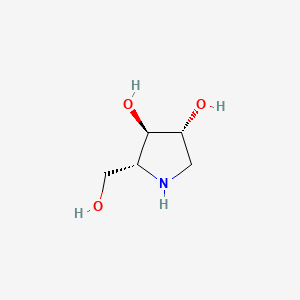
1,4-Dideoxy-1,4-imino-d-arabinitol
Übersicht
Beschreibung
1,4-Dideoxy-1,4-imino-D-arabinitol is a synthetic compound known for its inhibitory properties on various enzymes, particularly glycogen phosphorylase
Wissenschaftliche Forschungsanwendungen
1,4-Dideoxy-1,4-imino-D-arabinitol has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dideoxy-1,4-imino-D-arabinitol can be synthesized through a multi-step process starting from D-serine. The key step involves the preparation of serine-derived α-dibenzylamino aldehyde, which undergoes a highly diastereoselective glycolate aldol reaction . Another method involves the chemo-enzymatic synthesis of 2-aminomethyl derivatives of this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, selective reductions, and aldol reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dideoxy-1,4-imino-D-arabinitol primarily undergoes substitution reactions. It acts as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include D-serine, α-dibenzylamino aldehyde, and various protecting groups. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield .
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself, which can be further modified to produce various derivatives with enhanced inhibitory properties .
Wirkmechanismus
1,4-Dideoxy-1,4-imino-D-arabinitol exerts its effects by inhibiting glycogen phosphorylase, a crucial enzyme in glycogenolysis. It binds to the active site of the enzyme, preventing the breakdown of glycogen into glucose . This inhibition is achieved through the compound’s ability to mimic the transition state of the enzyme’s substrate, thereby blocking its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isofagomine: Another potent glycosidase inhibitor with similar inhibitory properties.
1-Deoxynojirimycin: Known for its use in the treatment of type 2 diabetes and Gaucher disease.
1-Deoxygalactonojirimycin: Used in the treatment of Fabry disease.
Uniqueness
1,4-Dideoxy-1,4-imino-D-arabinitol is unique due to its high selectivity and potency as an enzyme inhibitor. Unlike some other iminosugars, it exhibits a lower tendency to interact with non-target enzymes, reducing the risk of side effects .
Eigenschaften
CAS-Nummer |
259140-24-4 |
|---|---|
Molekularformel |
C5H11NO3 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
(2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5-/m1/s1 |
InChI-Schlüssel |
OQEBIHBLFRADNM-UOWFLXDJSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H](N1)CO)O)O |
SMILES |
C1C(C(C(N1)CO)O)O |
Kanonische SMILES |
C1C(C(C(N1)CO)O)O |
Andere CAS-Nummern |
259140-24-4 |
Synonyme |
1,4-dideoxy-1,4-imino-D-arabinitol 1,4-dideoxy-1,4-imino-L-arabinitol 1,4-dideoxy-1,4-iminoarabinitol 1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4alpha))-isomer 1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4beta))-isomer 1,4-dideoxy-1,4-iminoarabinitol, (2S-(2alpha,3beta,4beta))-isomer 1,4-dideoxy-1,4-iminoribitol 2-hydroxymethylpyrrolidine-3,4-diol |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-[[4-(5-methyl-1-benzotriazolyl)-1-piperidinyl]sulfonyl]benzamide](/img/structure/B1194893.png)
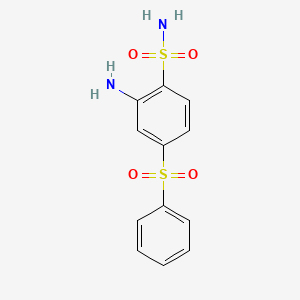


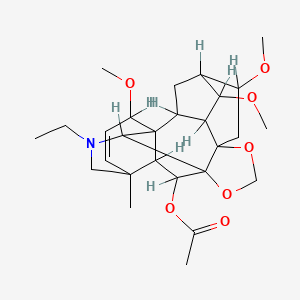

![Silver;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,23-diid-5-yl]benzenesulfonate](/img/structure/B1194900.png)
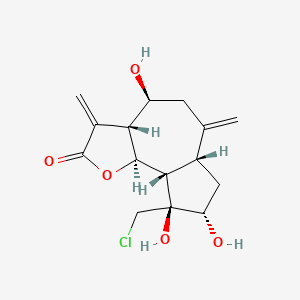
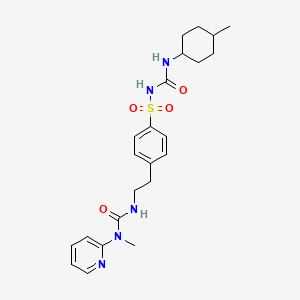


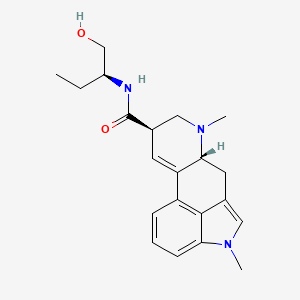

![5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide](/img/structure/B1194915.png)